

Kinase Selectivity Showdown: A Comparative Guide to FGFR Inhibitors

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Compound of Interest

Compound Name: *Fgfr-IN-13*

Cat. No.: *B15576618*

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For researchers, scientists, and drug development professionals, understanding the precise kinase selectivity of a targeted inhibitor is paramount. This guide provides a detailed comparison of the kinase selectivity profiles of several prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors, offering a valuable resource for evaluating potential therapeutic candidates and designing future experiments.

While specific quantitative kinase selectivity data for **Fgfr-IN-13** is not publicly available, this guide offers a comprehensive analysis of well-characterized alternative FGFR inhibitors. The provided data, experimental protocols, and pathway diagrams will aid in understanding the broader landscape of FGFR inhibitor selectivity and inform research decisions.

Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of several selective and pan-FGFR inhibitors against a panel of kinases. Lower IC₅₀ values indicate greater potency. This data, primarily from cell-free assays, highlights the selectivity of these compounds for the FGFR family.

Table 1: Potency of Selective FGFR Inhibitors against FGFR Isoforms

Kinase	Infigratinib (IC50 nM)	Derazantinib (IC50 nM)	Erdafitinib (IC50 nM)	Pemigatinib (IC50 nM)	Rogaratinib (IC50 nM)	Futibatinib (IC50 nM)	AZD4547 (IC50 nM)
FGFR1	0.9[1]	22.2[2]	4.1[2]	3.3[2]	7.5[2]	1.8[2]	0.2[3]
FGFR2	1.4[1]	5.8[2]	2.0[2]	1.3[2]	1.4[2]	1.4[2]	2.5[3]
FGFR3	1.0[1]	22.8[2]	3.1[2]	5.2[2]	8.8[2]	1.6[2]	1.8[3]
FGFR4	60[4]	402[2]	26.7[2]	50.3[2]	25.6[2]	3.7[2]	165[3]

Data for Infigratinib, Derazantinib, Erdafitinib, Pemigatinib, and Rogaratinib are from a radiometric kinase assay.[2] Futibatinib and AZD4547 data are from separate enzymatic assays.

Table 2: Off-Target Kinase Inhibition Profile of Infigratinib

Kinase Target	IC50 (nM)	Selectivity Fold (vs. FGFR3)
FGFR1	0.9	0.9x
FGFR2	1.4	1.4x
FGFR3	1.0	1x
FGFR3-K650E	4.9	4.9x
LYN	300	300x
KIT	750	750x
YES	1100	1100x
FYN	1900	1900x
ABL	2300	2300x
LCK	2500	2500x

Data presented is from cell-free assays.[1]

Table 3: Kinase Selectivity of Pan-FGFR Inhibitor DW14383

Kinase	DW14383 (IC50 nM)	AZD4547 (IC50 nM)	TAS-120 (Futibatinib) (IC50 nM)
FGFR1	<0.3	0.8	1.3
FGFR2	1.1	1.4	1.2
FGFR3	<0.3	1.2	1.5
FGFR4	0.5	65.3	2.9
KDR (VEGFR2)	>1100	18.2	15.6

This data suggests DW14383 is a selective pan-FGFR kinase inhibitor with high selectivity over KDR.[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase selectivity data is crucial for accurate interpretation. Below is a representative protocol for a biochemical kinase inhibition assay.

Radiometric Kinase Assay (e.g., as performed by Reaction Biology)

This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.

Materials:

- Kinase of interest
- Kinase-specific substrate (e.g., a peptide or protein)

- [γ - ^{33}P]-ATP
- Assay buffer (typically contains MgCl_2 , MnCl_2 , DTT, and a buffering agent like HEPES)
- Kinase inhibitor compounds (dissolved in DMSO)
- 96-well filter plates
- Scintillation counter

Procedure:

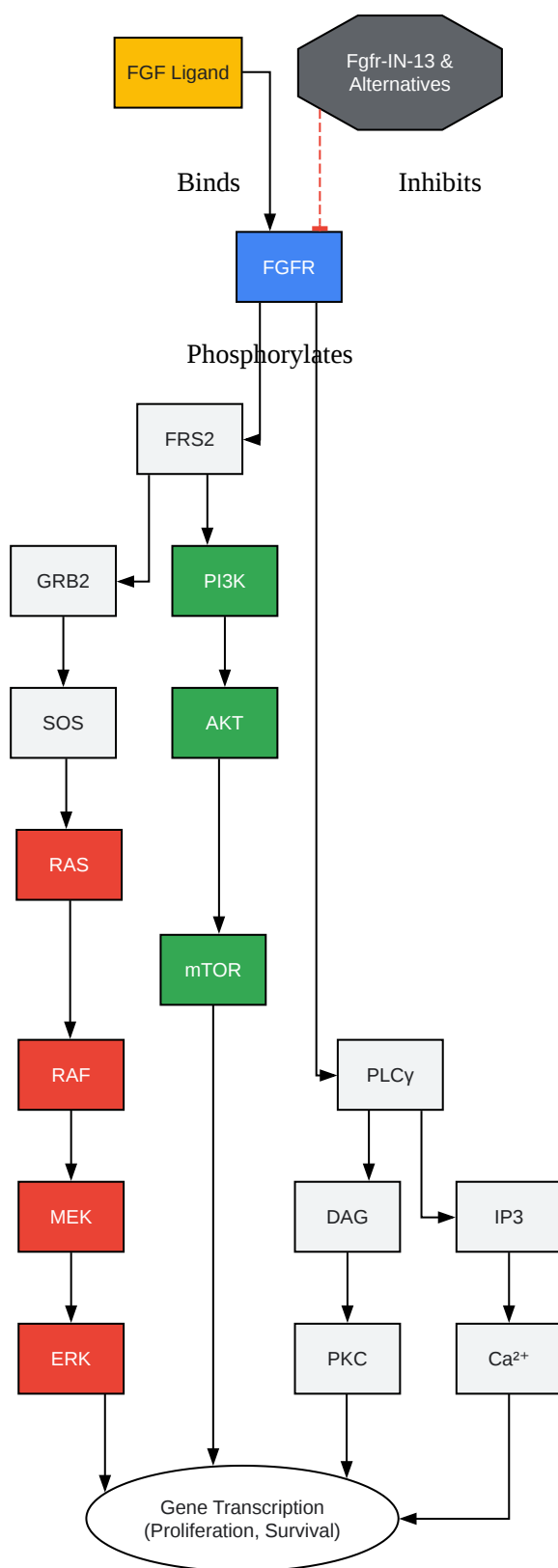
- Compound Preparation: A serial dilution of the test inhibitor (e.g., **Fgfr-IN-13**) and control inhibitors is prepared in DMSO.
- Assay Reaction Setup:
 - In each well of a 96-well plate, the following are added in order:
 - Assay buffer
 - Test compound or DMSO (for control wells)
 - Kinase enzyme
 - The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and [γ - ^{33}P]-ATP.
- Incubation: The plate is incubated for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.
- Reaction Termination and Washing: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The contents of each well are then transferred to a filter plate. The filter plate is washed multiple times with a wash buffer to remove unincorporated [γ - ^{33}P]-ATP.

- **Detection:** The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- **Data Analysis:**
 - The percentage of kinase inhibition for each compound concentration is calculated relative to the control (DMSO) wells.
 - The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Landscape of FGFR Inhibition

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.^[6] Dysregulation of this pathway is implicated in various cancers. FGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.

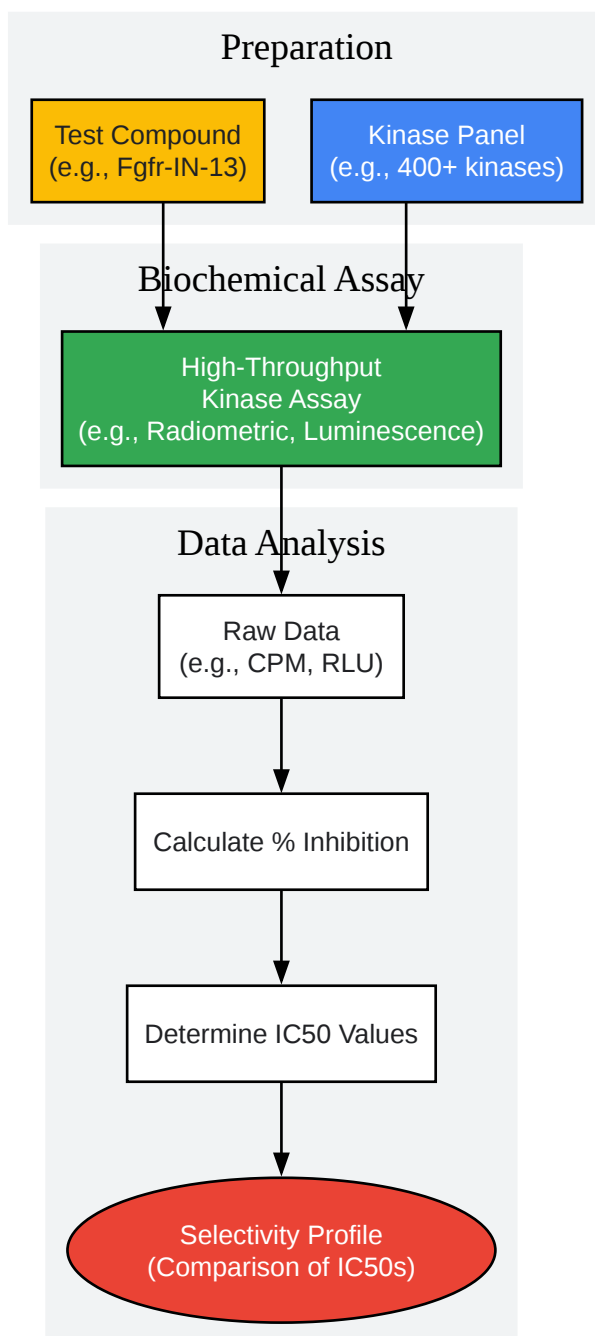


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Caption: Simplified FGFR signaling pathway and the inhibitory action of FGFR inhibitors.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases (kinome).



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Caption: General experimental workflow for kinase selectivity profiling.

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